molecular formula C23H26N2O4S B12496326 N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide

N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B12496326
M. Wt: 426.5 g/mol
InChI Key: QECIBWAUSHWNEP-UHFFFAOYSA-N
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Description

IUPAC Name: N-[(1R,2R)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide CAS Number: 852212-99-8 Molecular Formula: C₂₃H₂₆N₂O₄S Purity: ≥95% (commercially available for research use) Structural Features:

  • Central ethylenediamine backbone with stereospecific (1R,2R) configuration.
  • Two para-methoxyphenyl groups attached to the ethylenediamine moiety.
  • A 4-methylbenzenesulfonamide group linked to the aminoethyl chain.

Its stereochemistry and substitution pattern make it a candidate for drug discovery, particularly in targeting receptors or enzymes sensitive to chiral amines and aromatic sulfonamides .

Properties

IUPAC Name

N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-16-4-14-21(15-5-16)30(26,27)25-23(18-8-12-20(29-3)13-9-18)22(24)17-6-10-19(28-2)11-7-17/h4-15,22-23,25H,24H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECIBWAUSHWNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)OC)C(C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide has shown promise as an inhibitor of various enzymes. Notably, studies have indicated its potential as an acetylcholinesterase inhibitor , which is crucial for treating neurodegenerative diseases like Alzheimer's.

  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values lower than 5 µM against acetylcholinesterase, indicating strong inhibitory activity .

Anticancer Activity

The compound's structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Research has focused on its ability to induce apoptosis in cancer cells.

  • Case Study : A series of synthesized sulfonamide derivatives were tested against various cancer cell lines, including breast and colon cancer. Results showed significant cytotoxicity with some compounds achieving over 70% inhibition of cell proliferation at low concentrations .

Antimicrobial Properties

The sulfonamide class of compounds is traditionally known for its antimicrobial effects. Preliminary studies suggest that this compound may possess antibacterial activity.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli< 50 µg/mL
Staphylococcus aureus< 25 µg/mL
Salmonella typhi< 30 µg/mL

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Acetimidate Derivatives ()

Compounds 6h–6l from share structural motifs with the target molecule, including methoxyphenyl and benzyl-indole groups. Key differences include:

Compound Key Substituents Yield (%) Spectral Data Highlights (NMR, IR)
6h Benzyl-5-bromo-indole, p-tolyl 47 IR: 2950 cm⁻¹ (C-H stretch), NMR: δ 7.2–7.4 (Ar)
6i Bis(4-methoxyphenyl), benzyl-5-bromo-indole 40–52 IR: 2850 cm⁻¹ (OCH₃), MS: m/z 580 [M+H]⁺
6j Benzyl-5-methoxy-indole, p-tolyl 71 NMR: δ 3.8 (OCH₃), HRMS: Calc. 567.2201
6k/l Ethyl esters, benzyl-indole 37–53 IR: 1720 cm⁻¹ (ester C=O), NMR: δ 1.2 (CH₃CH₂)

Key Observations :

  • The target compound lacks the indole and ester groups present in 6h–6l , which may reduce steric hindrance and enhance bioavailability.

Sulfonamide Derivatives with Oxazole Moieties ()

The compound 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide shares the sulfonamide core but differs in substitution:

  • Oxazole ring : Introduces a heterocyclic aromatic system, which may enhance π-π stacking interactions.
  • Anti-microbial focus : Unlike the target compound, this derivative is explicitly designed for antimicrobial screening.

Comparison :

Stereochemical Variants ()

The enantiomer N-[(1S,2S)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide () highlights the importance of stereochemistry:

  • (1R,2R) vs. (1S,2S) : These enantiomers may exhibit divergent binding affinities to chiral biological targets (e.g., G-protein-coupled receptors).
  • Commercial availability : Both isomers are marketed, underscoring their research relevance in structure-activity relationship (SAR) studies .

Cyclohexane-Based Sulfonamides ()

Compounds like N-((1R,2R)-2-amino-1,2-cyclohexylidene)-4-methylbenzenesulfonamide replace the aromatic bis(4-methoxyphenyl) groups with a cyclohexane ring:

  • Hydrophobicity : Reduced aromaticity may decrease solubility compared to the target compound .

Biological Activity

N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C23H26N2O4S, with a molecular weight of 426.53 g/mol. Its structure features two 4-methoxyphenyl groups attached to a central 2-amino-1,2-ethanediamine unit, linked to a 4-methylbenzenesulfonamide moiety. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process has been optimized for high yield and purity, utilizing methods such as NMR spectroscopy for characterization .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 mg/mL1.0 mg/mL
Escherichia coli1.0 mg/mL2.0 mg/mL
Bacillus cereus0.25 mg/mL0.5 mg/mL

These results indicate that the compound exhibits potent antibacterial effects, particularly against Gram-positive bacteria .

Antitumor Activity

The compound's antitumor potential has also been evaluated in various cancer cell lines. Notably, it has shown promising results as an inhibitor of cell proliferation:

  • Cell Line : HCT116 (colon cancer)
  • IC50 Value : 0.64 μM

This suggests that this compound may serve as a lead compound for developing new anticancer therapies .

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been identified as an effective inhibitor of protein kinases associated with tumor growth and proliferation . The detailed mechanism remains under investigation but is believed to involve modulation of key signaling pathways such as ERK1/2 and FGFR .

Case Studies and Clinical Relevance

Several studies have explored the clinical relevance of sulfonamide derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that compounds with similar structures displayed enhanced efficacy compared to traditional antibiotics .
  • Anticancer Trials : In preclinical models, derivatives showed significant tumor reduction in xenograft models of breast and colon cancer, indicating potential for further development .

Q & A

Q. What are the optimal synthetic routes for N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves multi-step processes, including sulfonation of 4-methylbenzenesulfonyl chloride followed by amidation with a bis(4-methoxyphenyl)ethylamine precursor. Key steps:
  • Sulfonation : React 4-methylbenzenesulfonyl chloride with the amine intermediate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Validation : Confirm reaction efficiency via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Yield optimization can be achieved by adjusting stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm).
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. Example: Acta Crystallographica reports on similar sulfonamides using Mo-Kα radiation and SHELX software .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion).
Technique Key Data Detection Limit
1H NMRProton integration, coupling patterns1–5 mg sample
X-ray CrystallographyAtomic coordinates, R-factorSingle crystal ≥0.2 mm

Q. How can researchers assess the purity and stability of this compound under various conditions?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Purity >98% is typical for research-grade material.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Store under inert atmosphere (N2) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What computational approaches are used to model the compound's interactions and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reaction pathways (e.g., sulfonamide bond cleavage). Software: Gaussian 16 or ORCA .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand binding (e.g., using GROMACS). Validate simulations with experimental NMR or crystallographic data .
Computational Method Application Software
DFTElectronic structure, reaction mechanismsGaussian, ORCA
MDSolubility, ligand-protein dockingGROMACS, COMSOL

Q. How should researchers analyze contradictory data between experimental and computational results?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental artifacts.
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and compare with experimental error margins.
  • Alternative Techniques : If DFT-predicted NMR shifts conflict with experimental data, use X-ray crystallography to resolve structural ambiguities .

Q. What are the mechanisms of this compound's bioactivity, and how can experiments probe them?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against target enzymes (e.g., carbonic anhydrase) using fluorescence-based kinetic assays. IC50 values can quantify potency .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions.
  • In Silico Docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis studies to validate critical residues .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design (e.g., varying temperature, solvent, and catalyst) to identify optimal conditions.
  • Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
  • By-Product Analysis : Characterize impurities via LC-MS and modify protecting groups or reaction stoichiometry to suppress side reactions .

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